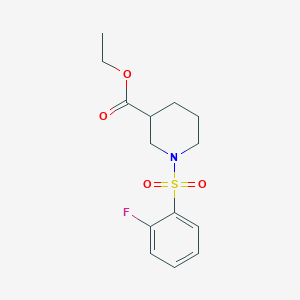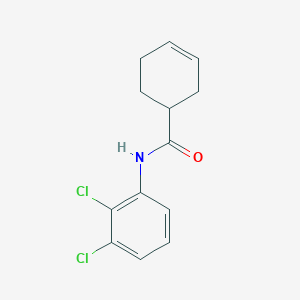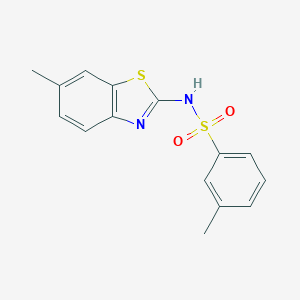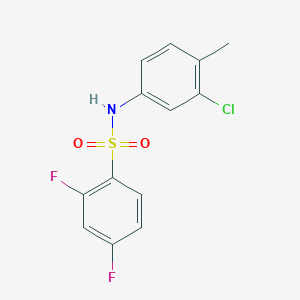![molecular formula C14H22N2O3S B262921 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.
Wirkmechanismus
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide works by inhibiting the activity of the EZH2 enzyme, which is involved in the regulation of gene expression. EZH2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting EZH2, 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the migration and invasion of cancer cells. In addition, 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its specificity for EZH2. This allows researchers to study the effects of EZH2 inhibition in cancer cells without affecting other cellular processes. However, one limitation of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective EZH2 inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide treatment. Finally, there is interest in exploring the potential of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in combination with other cancer therapies.
Synthesemethoden
The synthesis of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves several steps, starting with the reaction of 3-methylbenzenesulfonyl chloride and 3-(4-morpholinyl)propylamine to form the intermediate 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. This intermediate is then subjected to further reactions to produce the final compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
Produktname |
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide |
|---|---|
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N2O3S/c1-13-4-2-5-14(12-13)20(17,18)15-6-3-7-16-8-10-19-11-9-16/h2,4-5,12,15H,3,6-11H2,1H3 |
InChI-Schlüssel |
DGBXQMUTQVAUEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCOCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



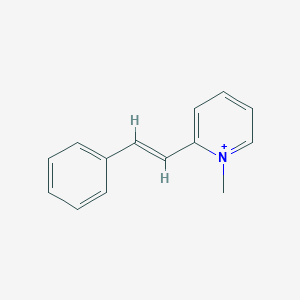
![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
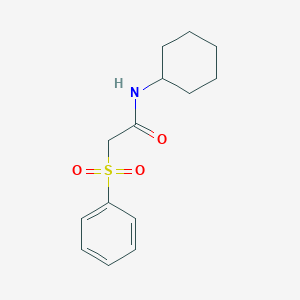
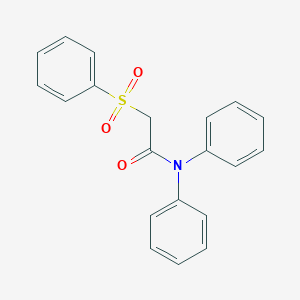
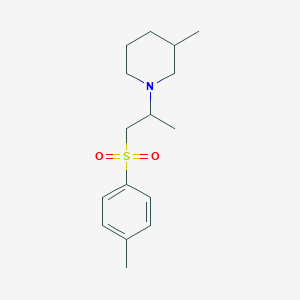
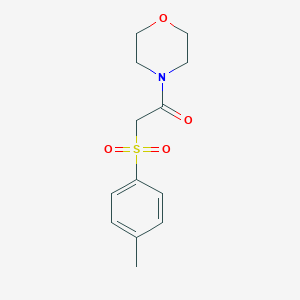
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
